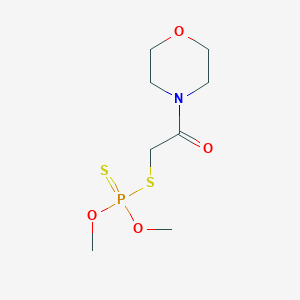

Morphothion

Overview

Description

Mechanism of Action

Target of Action

Morphothion is an organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for the transmission of nerve impulses. By inhibiting this enzyme, this compound disrupts normal nerve function, leading to the death of pests.

Mode of Action

This compound acts as a contact and stomach poison . It inhibits the action of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the postsynaptic neuron, causing paralysis and eventual death of the pest.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, temperature, humidity, and pH can affect its stability and effectiveness. It’s also important to note that this compound is considered obsolete in some countries due to its potential environmental and health impacts . It’s classified as a high alert neurotoxicant and acetylcholinesterase inhibitor , and its use can potentially harm non-target organisms and the broader ecosystem .

Biochemical Analysis

Biochemical Properties

Morphothion interacts with various enzymes and proteins in biochemical reactions. Its primary target is the enzyme acetylcholinesterase, which is crucial for nerve function in insects . By inhibiting this enzyme, this compound disrupts nerve signals in the insects, leading to their paralysis and eventual death .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme acetylcholinesterase. It binds to this enzyme and inhibits its activity, disrupting the breakdown of acetylcholine, a neurotransmitter. This disruption leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscle fatigue, paralysis, and eventually death in insects .

Dosage Effects in Animal Models

These effects can include nervous system disruption, as these compounds are cholinesterase inhibitors .

Subcellular Localization

Given its mode of action as a cholinesterase inhibitor, it may interact with enzymes located in the synaptic cleft in nerve cells .

Preparation Methods

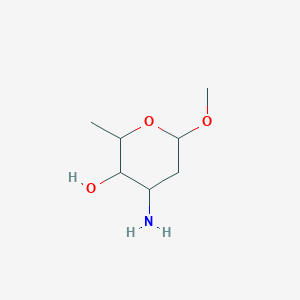

Morphothion is synthesized through the direct condensation of chloroacetylmorpholine and sodium O,O-dimethyl dithiophosphate . The process involves cooling the reaction mixture in an ice bath, adding morpholine, and then chloroacetyl chloride dropwise while maintaining the temperature below -5°C. The reaction is stirred and then benzene is added, followed by distillation under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Morphothion undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Hydrolysis: In the presence of water, this compound can hydrolyze to form morpholine and dimethyl phosphorodithioic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and water or aqueous solutions for hydrolysis. The major products formed from these reactions are sulfoxides, sulfones, morpholine, and dimethyl phosphorodithioic acid .

Scientific Research Applications

Morphothion has several applications in scientific research:

Comparison with Similar Compounds

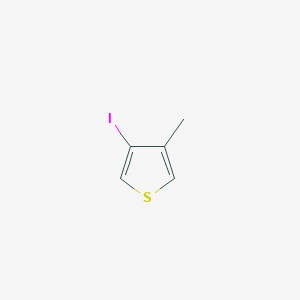

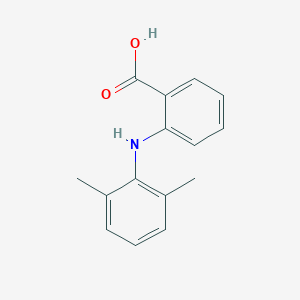

Morphothion is similar to other organophosphate insecticides such as dimethoate and phenthoate. it is unique in its specific structure, which includes a morpholinocarbonylmethyl group . This structural difference contributes to its distinct mode of action and spectrum of activity. Similar compounds include:

Dimethoate: Another organophosphate insecticide with a similar mode of action but different chemical structure.

Phenthoate: An organophosphate insecticide with a similar mechanism but different substituents on the phosphorodithioate group.

This compound’s unique structure and specific applications make it a valuable compound for research and industrial use, despite its toxicity and environmental concerns.

Properties

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO4PS2/c1-11-14(15,12-2)16-7-8(10)9-3-5-13-6-4-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHGWXIWFHGPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042172 | |

| Record name | Morphothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-41-2 | |

| Record name | Morphothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morphothion [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9MBL2263 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)

![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)

![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

![(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE]](/img/structure/B94243.png)